N-Ethylhexylamine
Overview
Description
N-Ethylhexylamine, also known as N-ethyl-1-hexanamine, is an organic compound with the molecular formula C8H19N. It is a secondary amine, characterized by an ethyl group attached to the nitrogen atom of hexylamine. This compound is used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethylhexylamine can be synthesized through several methods:
Reductive Amination: This involves the reaction of hexanal with ethylamine in the presence of a reducing agent such as sodium borohydride.
Alkylation of Amines: Hexylamine can be alkylated with ethyl halides under basic conditions to produce this compound.
Industrial Production Methods: Industrial production typically involves the catalytic hydrogenation of nitriles or amides, followed by alkylation. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding oxides or amides.
Reduction: It can be reduced to form primary amines or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products:
Oxidation: Produces N-ethylhexanamide.
Reduction: Produces hexylamine.
Substitution: Produces various N-substituted hexylamines.
Scientific Research Applications
N-Ethylhexylamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethylhexylamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a nucleophile in biochemical reactions, forming covalent bonds with electrophilic centers. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Hexylamine: Similar structure but lacks the ethyl group.
2-Ethylhexylamine: Similar but with a different branching pattern.
Cyclohexylamine: Contains a cyclohexane ring instead of a linear chain .
Uniqueness: N-Ethylhexylamine is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
N-ethylhexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-3-5-6-7-8-9-4-2/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTNFGAKGUERTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338138 | |
Record name | N-Ethylhexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20352-67-4 | |
Record name | N-Ethylhexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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